1-(Methylsulfanyl)cyclopropane-1-carboxylic acid 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 35120-12-8
VCID: VC8414669
InChI: InChI=1S/C5H8O2S/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)
SMILES: CSC1(CC1)C(=O)O
Molecular Formula: C5H8O2S
Molecular Weight: 132.18 g/mol

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid

CAS No.: 35120-12-8

Cat. No.: VC8414669

Molecular Formula: C5H8O2S

Molecular Weight: 132.18 g/mol

* For research use only. Not for human or veterinary use.

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid - 35120-12-8

Specification

CAS No. 35120-12-8
Molecular Formula C5H8O2S
Molecular Weight 132.18 g/mol
IUPAC Name 1-methylsulfanylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C5H8O2S/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)
Standard InChI Key CZDQABULEQWLGA-UHFFFAOYSA-N
SMILES CSC1(CC1)C(=O)O
Canonical SMILES CSC1(CC1)C(=O)O

Introduction

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid functional group and a methylsulfanyl substituent. This compound is characterized by its unique three-membered cyclopropane ring, which contributes to its distinct chemical properties and biological activities. The presence of the methylsulfanyl group enhances its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid can be achieved through various organic chemistry methods. These typically involve the formation of the cyclopropane ring followed by the introduction of the methylsulfanyl and carboxylic acid groups. Specific methods may include:

  • Cycloaddition reactions to form the cyclopropane core.

  • Nucleophilic substitution to introduce the methylsulfanyl group.

  • Oxidation or hydrolysis to form the carboxylic acid.

Biological Activities

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid and similar cyclopropane derivatives have been studied for their potential biological activities. These compounds may exhibit:

  • Antimicrobial properties by inhibiting enzymes involved in bacterial metabolism.

  • Anticancer activities through mechanisms such as disrupting microtubule dynamics, similar to epothilones.

Research Findings

Compound NameStructure FeaturesUnique Properties
1-(Methylsulfanyl)cyclopropane-1-carboxylic acidCyclopropane ring with methylsulfanyl and carboxylic acid groupsPotential antimicrobial and anticancer activities
Cyclopropanecarboxylic acidSimple cyclopropane ring with carboxylic acidUsed as a building block in organic synthesis
Epothilone BCyclohexene core with epoxidePotent anticancer activity; disrupts microtubules

Applications and Future Directions

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid has potential applications in pharmaceutical research due to its unique structure and biological activities. Future studies should focus on:

  • Pharmacological evaluation to determine its efficacy and safety.

  • Synthetic optimization to improve yield and purity.

  • Biological target identification to understand its mechanisms of action.

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